3-Chloro-6-methylbenzo[d]isoxazole
Overview
Description
3-Chloro-6-methylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C8H6ClNO. It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by a benzene ring fused to an isoxazole ring, with a chlorine atom at the 3-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-6-methylbenzoyl chloride with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound often leverage scalable and cost-effective synthetic routes. These methods may include the use of continuous flow chemistry, which allows for precise control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Chloro-6-methylbenzo[d]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylbenzo[d]isoxazole
- 3-Chloro-4-methylbenzo[d]isoxazole
- 3-Bromo-6-methylbenzo[d]isoxazole
Uniqueness
3-Chloro-6-methylbenzo[d]isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
3-Chloro-6-methylbenzo[d]isoxazole is a heterocyclic compound belonging to the isoxazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C8H6ClNO
- Molecular Weight : Approximately 169.59 g/mol
- Structural Features : The compound features a chlorine atom at the 3-position and a methyl group at the 6-position of the benzo[d]isoxazole framework, influencing its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways related to cell proliferation, differentiation, and apoptosis .
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects, particularly in cancer cell lines. It influences the expression of key apoptotic markers such as Bcl-2, Bax, and p21^WAF-1, promoting apoptosis and cell cycle arrest .
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties:
- Cytotoxic Effects : In vitro studies demonstrated that the compound has cytotoxic effects on various cancer cell lines. For instance, it was found to reduce Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HL-60 | 86 | Apoptosis induction |
MCF-7 | 120 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains. Specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Case Studies and Research Findings
- Study on Apoptosis Induction :
- Cytotoxicity Evaluation :
Properties
IUPAC Name |
3-chloro-6-methyl-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNSDQIHKJDPRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716999 | |
Record name | 3-Chloro-6-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16302-64-0 | |
Record name | 3-Chloro-6-methyl-1,2-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16302-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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